molecular formula C13H13NO B1202286 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 1485-19-4

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B1202286
CAS RN: 1485-19-4
M. Wt: 199.25 g/mol
InChI Key: IGFSAVURETUQDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves several key steps, including nitration, hydrogenation, and cyclization. Using N-methylaniline and 1,3-cyclohexanedione as raw materials and HMCM-41 as a catalyst, an optimal synthesis condition has been established. The process achieves a yield of 65.3% with the final product achieving a purity of HPLC≥99.0% through re-crystallization using an acetone-water solution (Feng Qing, 2009).

Molecular Structure Analysis

The molecular structure and reactivity of 1,2-dihydrocarbazol-4(3H)-one, a related compound, have been analyzed, including X-ray diffraction studies of its N-methyl and N-tosyl derivatives. These studies reveal extended conjugation from the carbonyl group to the nitrogen atom and an envelope conformation for the cyclohexenone fragment, providing insight into the electronic and spatial configuration of the carbazole nucleus (Jose G. Rodriguez et al., 1995).

Chemical Reactions and Properties

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions including the formation of isoxazolo[5,4-a]carbazole-3-carboxylates when reacted with hydroxylamine hydrochloride. This reactivity demonstrates the compound's utility in synthesizing novel heterocyclic structures (A. E. Martin, K. Prasad, 2007).

Physical Properties Analysis

The physical properties of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, such as their photophysical behavior, have been characterized. Studies on two derivatives indicate sensitivity to solvent polarity, highlighting the influence of molecular structure on physical properties. These findings are critical for applications in materials science, especially for photophysical and photochemical applications (Sujay Ghosh et al., 2013).

Scientific Research Applications

Summary of the Application

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been used in the development of new fluorophores, which are chemical compounds that can re-emit light upon light excitation. Two new fluorophores, 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) and 5-methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one (MDDCO), have been synthesized from the corresponding methoxy and methylenedioxy derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one respectively .

Methods of Application or Experimental Procedures

The photophysical characterization of these compounds has been carried out in sixteen different homogeneous solvents and binary solvent mixtures. Both of these compounds are sensitive to solvent polarity, but the sensitivity is much higher in electronic excited state observed by steady-state and time-resolved fluorescence experiments than in ground state studied by UV–vis absorption spectroscopy .

Results or Outcomes

The fluorescence spectral shifts are linearly correlated with the empirical parameters of the protic solvents and also the quantitative influence of the empirical solvent parameters on the emission maxima of the compounds has been calculated. The change in dipole moment of the compounds in their excited state has been calculated from the shifts in corresponding emission maxima in pure solvents .

2. Anticancer Activity

Summary of the Application

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is an important synthetic precursor of carbazole nucleus. Carbazole alkaloids possess interesting biological properties, which include antitumor, psychotropic, anti-inflammatory, antihistaminic, antibiotic, and antioxidative activities .

Results or Outcomes

3. Antiemetic Activity

Summary of the Application

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is used in the synthesis of 5-HT3 receptor antagonists, such as Ondansetron . These antagonists are used for anti-emesis after chemotherapy, radiotherapy, and operations .

Results or Outcomes

4. Synthesis of Natural Products and Bioactive Substances

Summary of the Application

9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, an impurity of Ondansetron, belongs to carbazole ketone compounds . Carbazole ketone compounds are important scaffolds for the synthesis of some natural products and bioactive substances .

Results or Outcomes

5. Hydrogen Bond Sensitivity

Summary of the Application

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives have been used to study hydrogen bond sensitivity . These compounds are sensitive to solvent polarity, but the sensitivity is much higher in the electronic excited state observed by steady-state and time-resolved fluorescence experiments than in the ground state studied by UV–vis absorption spectroscopy .

Results or Outcomes

6. Broad Spectrum of Biological Activity

Summary of the Application

Tetrahydrocarbazole derivatives, including 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, have exhibited a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is recommended to use with adequate ventilation, minimize dust generation and accumulation, and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

9-methyl-3,4-dihydro-2H-carbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFSAVURETUQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297275
Record name 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS RN

1485-19-4
Record name 2,3,4,9-Tetrahydro-9-methyl-1H-carbazol-1-one
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Record name NSC 115038
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Record name 1485-19-4
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Record name 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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